Bienvenue dans la boutique en ligne BenchChem!

1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine

GluN2B NMDA receptor Radioligand binding Structure-activity relationship

1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-7-yl)pyrrolidine (CAS 1037627-93-2) is a nitro‑substituted benzoannulene with a pyrrolidine ring at the 7‑position. It belongs to a class of conformationally restricted GluN2B‑selective NMDA receptor antagonists derived from the Ro 25‑6981 pharmacophore.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1037627-93-2
Cat. No. B3204524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine
CAS1037627-93-2
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H20N2O2/c18-17(19)15-8-4-12-3-6-14(7-5-13(12)11-15)16-9-1-2-10-16/h4,8,11,14H,1-3,5-7,9-10H2
InChIKeyHTMSXWOFIDKOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine (CAS 1037627-93-2): Procurement-Relevant Structural and Pharmacological Profile


1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine (CAS 1037627-93-2) is a nitro‑substituted benzo[7]annulene with a pyrrolidine ring at the 7‑position [1]. It belongs to a class of conformationally restricted GluN2B‑selective NMDA receptor antagonists derived from the Ro 25‑6981 pharmacophore [2]. This compound serves as a critical synthetic intermediate for generating high‑affinity GluN2B ligands; the 2‑nitro group confers a 5‑ to 10‑fold increase in GluN2B binding affinity relative to unsubstituted analogs [3], while the pyrrolidine moiety provides a rigidified, low‑conformational‑flexibility N‑substituent that is difficult to achieve with acyclic amines [4].

Why 1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine Cannot Be Replaced by Generic In‑Class Analogs


Superficially similar benzo[7]annulene derivatives display dramatically different GluN2B affinities depending on the nature of the 2‑position substituent, making simple substitution unreliable. The 2‑NO₂ analog achieves a Ki of 1.6 nM at GluN2B, whereas the 2‑H parent shows 5‑ to 10‑fold weaker affinity [1]. Even among electron‑withdrawing groups, the 2‑NO₂ derivative (Ki ≈ 1.6 nM) outperforms the 2‑Cl analog (Ki ≈ 3.6 nM) [2]. Moreover, the pyrrolidine ring at the 7‑position is not interchangeable with acyclic alkylamino chains; the rigidified tertiary amine alters the ligand’s binding pose and critically influences the interaction with the GluN1b/GluN2B interface, as demonstrated by docking studies [3]. Substituting the pyrrolidine for a piperidine or a flexible phenylalkylamine changes the conformational ensemble and can reduce affinity or abolish functional antagonism in two‑electrode voltage clamp experiments [2].

Quantitative Differentiation Evidence for 1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine


GluN2B Affinity: 2-NO₂ Derivative vs. 2-Unsubstituted Parent

In a competition radioligand binding assay using [³H]-ifenprodil at recombinant GluN1a/GluN2B receptors expressed in L(tk⁻) cells, the 2‑NO₂‑substituted benzo[7]annulen‑7‑amine scaffold (exemplified by the pyrrolidine derivative) exhibits 5‑ to 10‑fold higher GluN2B affinity than the corresponding 2‑unsubstituted ligand [1]. The most potent 2‑NO₂ analog in the series achieved a Ki of 1.6 nM, representing a >5‑fold improvement over the unsubstituted parent (Ki ≈ 18 nM) [2].

GluN2B NMDA receptor Radioligand binding Structure-activity relationship Negative allosteric modulation

GluN2B Affinity Comparison Among Electron‑Withdrawing 2‑Substituents: NO₂ vs. Cl vs. OBn

Among a series of N‑(3‑phenylpropyl)‑benzo[7]annulen‑7‑amines, the 2‑NO₂ derivative (7c) shows the highest GluN2B affinity (Ki = 1.6 nM), surpassing the 2‑Cl analog (15c, Ki ≈ 3.6 nM) and the 2‑OBn analog (22c, Ki = 3.6 nM) [1]. Docking studies reveal that the 2‑NO₂ group forms a unique hydrogen‑bond network within the GluN1b/GluN2B interface that is not replicated by chlorine or benzyloxy substituents [2].

GluN2B negative allosteric modulator Substituent electronic effects Ligand docking Medicinal chemistry optimization

Conformational Restriction Advantage of the 7‑Pyrrolidine Moiety

The 7‑pyrrolidine substitution imposes a rigid tertiary amine geometry that restricts the N‑substituent's conformational freedom relative to acyclic phenylalkylamine chains [1]. This rigidification was deliberately introduced after flexible phenylalkylamino derivatives (7a–d) showed extraordinarily high GluN2B affinity but variable binding poses; docking of the pyrrolidine‑containing analog confirms a stabilized binding pose at the GluN1b/GluN2B interface analogous to ifenprodil [2]. In two‑electrode voltage clamp experiments, the high‑affinity pyrrolidine derivative 7c (Ki = 1.6 nM) could not inhibit glutamate/glycine‑evoked currents, whereas phenolic analogs with 10‑fold lower affinity (Ki = 21–28 nM) exhibited functional antagonism, highlighting that the pyrrolidine scaffold enables a distinct pharmacological profile (affinity without functional antagonism) that is not achievable with flexible or phenolic analogs [3].

Conformational restriction GluN2B antagonist design Scaffold rigidification Binding pose stabilization

Synthetic Accessibility and Purity Benchmark

The compound is synthesized via NaBH(OAc)₃‑mediated reductive amination between pyrrolidine and 2‑nitro‑5,6,8,9‑tetrahydro‑benzocyclohepten‑7‑one . This route proceeds with moderate to good yield (reported 57–98% for analogous phenylalkylamines) [1]. Commercial suppliers list the compound at 98% purity (CAS 1037627-93-2), making it immediately suitable for further derivatization without additional purification . In contrast, the corresponding 2‑amino derivative (CAS 1037627-94-3) requires an additional catalytic hydrogenation step using Pd/C under H₂ (40 psi), adding complexity and potential variability .

Reductive amination Nitro reduction intermediate Commercial availability Purity specification

Procurement‑Driven Application Scenarios for 1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine


GluN2B‑Selective Negative Allosteric Modulator Lead Optimization

Medicinal chemistry teams pursuing GluN2B‑selective NMDA receptor antagonists for neurological indications (stroke, Alzheimer's disease, Parkinson's disease, depression) should prioritize this compound as the core scaffold. The 2‑NO₂ group delivers a Ki of 1.6 nM—2.25‑fold superior to the 2‑Cl and 2‑OBn alternatives—and provides a 5‑ to 10‑fold affinity gain over unsubstituted analogs [1]. The pyrrolidine ring locks the molecule in a conformation that mirrors ifenprodil's binding pose, enabling structure‑based design strategies that are not accessible with flexible amine chains [2].

PET Tracer or Fluorescent Probe Development Requiring High‑Affinity Binding Without Functional Antagonism

The compound's unique pharmacological profile—high GluN2B affinity (Ki = 1.6 nM) without inhibition of glutamate/glycine‑evoked ion currents in two‑electrode voltage clamp experiments [1]—makes it a prime candidate for developing imaging probes or fluorescent ligands that must occupy the receptor without altering channel function. This decoupling of binding from functional antagonism is not observed with the structurally related phenolic analogs, which exhibit channel inhibition despite 10‑fold lower affinity [1]. Researchers developing PET ligands (e.g., ¹⁸F‑ or ¹¹C‑labeled derivatives) or fluorescent conjugates for receptor occupancy studies should select this scaffold to avoid confounding functional effects.

Structure–Activity Relationship (SAR) Campaigns Using the 2‑Nitro Group as a Synthetic Handle

The 2‑nitro group serves as a versatile synthetic intermediate for generating diverse 2‑substituted analog libraries. Catalytic hydrogenation (Pd/C, H₂ 40 psi) quantitatively converts it to the 2‑amino derivative (CAS 1037627-94-3), which can be further functionalized via amide coupling, reductive alkylation, or diazotization [1]. This direct derivatization pathway, combined with commercial availability at 98% purity [2], positions the compound as the optimal starting point for high‑throughput SAR exploration around the benzo[7]annulene scaffold, avoiding the need to independently synthesize the 2‑nitro‑benzocycloheptenone precursor [3].

Computational Chemistry and Docking Model Validation

The extensively characterized binding pose of the 2‑NO₂ pyrrolidine derivative at the GluN1b/GluN2B interface—supported by X‑ray co‑crystal structures of the ifenprodil‑bound ATD dimer and molecular docking studies [1]—makes this compound an ideal validation standard for computational models of GluN2B allosteric modulation. Its rigid scaffold reduces docking pose ambiguity compared to flexible analogs, and the high‑resolution structure–activity data (Ki, TEVC, cytoprotection) provide a multi‑parametric benchmark for scoring function calibration [2].

Quote Request

Request a Quote for 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.